4-Bromo-3-methoxypyridine
Overview
Description
4-Bromo-3-methoxypyridine is an organic compound with the molecular formula C6H6BrNO It is a derivative of pyridine, where the bromine atom is substituted at the fourth position and the methoxy group at the third position
Mechanism of Action
Target of Action
4-Bromo-3-methoxypyridine is primarily used as a building block in organic synthesis . It is often used in the Suzuki–Miyaura cross-coupling reaction, a widely applied transition metal catalyzed carbon–carbon bond forming reaction . The primary targets of this compound are the organoboron reagents used in the Suzuki–Miyaura coupling .
Mode of Action
In the Suzuki–Miyaura coupling, the this compound interacts with its targets through a process involving oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura coupling is the main biochemical pathway affected by this compound . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .
Pharmacokinetics
For instance, this compound is slightly soluble in water , which could influence its distribution and excretion in a biological system.
Result of Action
The result of the action of this compound in the Suzuki–Miyaura coupling is the formation of a new carbon–carbon bond . This reaction is a key step in the synthesis of various complex organic compounds .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling requires specific reaction conditions, including the presence of a palladium catalyst and an organoboron reagent . Additionally, the reaction is typically performed under inert atmosphere conditions .
Biochemical Analysis
Biochemical Properties
It is known that the compound can participate in Suzuki–Miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process, which is widely used in organic synthesis .
Cellular Effects
Compounds similar to 4-Bromo-3-methoxypyridine have been shown to inhibit p38α MAP kinase , a protein that plays a crucial role in cellular processes such as inflammation and cell differentiation .
Molecular Mechanism
It is known that the compound can participate in Suzuki–Miyaura cross-coupling reactions . In this reaction, a carbon–carbon bond is formed between two different organic groups, one being an electrophile and the other a nucleophile .
Temporal Effects in Laboratory Settings
It is generally recommended to store such compounds in a cool, dry place to maintain their stability .
Metabolic Pathways
It is known that the compound can participate in Suzuki–Miyaura cross-coupling reactions , which could potentially influence various metabolic processes.
Transport and Distribution
The compound’s ability to participate in Suzuki–Miyaura cross-coupling reactions suggests that it may interact with various biomolecules, potentially influencing its transport and distribution .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 4-Bromo-3-methoxypyridine typically involves the bromination of 3-methoxypyridine. One common method includes the use of bromine in the presence of a suitable solvent and catalyst. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods: In industrial settings, the synthesis of this compound can be optimized to enhance yield and purity. A typical industrial method involves the use of p-methoxypyridine as a starting material, followed by bromination, substitution, and methoxylation reactions. This method is designed to minimize impurities and by-products, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-3-methoxypyridine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are used.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are typically employed.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound .
Scientific Research Applications
4-Bromo-3-methoxypyridine is used in various scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the development of bioactive compounds and pharmaceuticals.
Medicine: The compound is explored for its potential therapeutic properties and as a building block in drug synthesis.
Industry: It is utilized in the production of agrochemicals, dyes, and other industrial chemicals
Comparison with Similar Compounds
- 3-Bromo-4-methoxypyridine
- 4-Bromo-2-methoxypyridine
- 4-Bromo-3-hydroxypyridine
Comparison: 4-Bromo-3-methoxypyridine is unique due to the specific positioning of the bromine and methoxy groups, which influences its reactivity and applications. Compared to similar compounds, it may exhibit different reactivity patterns in substitution and coupling reactions, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
4-bromo-3-methoxypyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNO/c1-9-6-4-8-3-2-5(6)7/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLJLJPJHDXLJFY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CN=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10549617 | |
Record name | 4-Bromo-3-methoxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10549617 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
109911-38-8 | |
Record name | 4-Bromo-3-methoxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10549617 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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